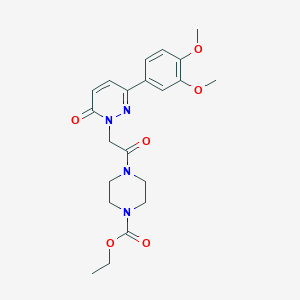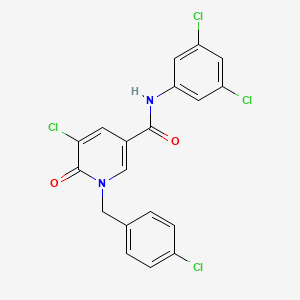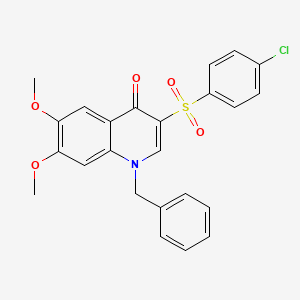![molecular formula C24H24ClN5O2 B2720630 9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922452-63-9](/img/structure/B2720630.png)
9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
BenchChem offers high-quality 9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on purine derivatives, including the specific compound you mentioned, often focuses on their synthesis and structural analysis. For example, studies have explored the synthesis of new ring systems like thiadiazepino-purine derivatives, which are obtained through multi-step syntheses involving various precursor compounds (Hesek & Rybár, 1994). Another study reported the synthesis of 2-alkyl or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones through a four-step synthesis from specific pyrimidine diones (Šimo et al., 1995). These studies are crucial for understanding the synthesis pathways and potential applications of such compounds in various fields of chemistry and medicine.
Biological Activity and Pharmacological Evaluation
Significant research has been dedicated to evaluating the biological activities of purine derivatives. For instance, a study investigated the affinities of pyrimido- and tetrahydropyrazino[2,1-f]purinediones at human and rat adenosine receptors, identifying compounds with potential as selective A1 AR antagonists (Szymańska et al., 2016). Another research effort focused on substituted 9-aryl-1,8-acridinedione derivatives, examining their effects on potassium channels, which could inform the development of new therapeutic agents (Gündüz et al., 2009).
Anti-inflammatory Properties
The anti-inflammatory activities of purine derivatives have been studied, with a series of substituted analogues showing efficacy in animal models of chronic inflammation. These findings suggest potential therapeutic applications for these compounds in treating inflammatory conditions (Kaminski et al., 1989).
Antimicrobial and Anticancer Potential
Research has also delved into the antimicrobial and anticancer potentials of purine derivatives. One study detailed the synthesis and pharmacological evaluation of arylpiperazine ligands containing the pyrimido[2,1-f]purine fragment, highlighting their high affinity for serotonin and adrenergic receptors, which could have implications for developing new psychiatric medications (Jurczyk et al., 2004).
Eigenschaften
IUPAC Name |
9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-16-9-10-18(15-19(16)25)28-12-6-13-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)14-11-17-7-4-3-5-8-17/h3-5,7-10,15H,6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKHBEULKYJKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16620577 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2720551.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2720552.png)

![8-(3-((2-fluorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2720558.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2720562.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2720563.png)


![ethyl 4-[(5-oxo-4-hydro-1H-pyrazolo[5,4-d]1,2,4-triazolino[4,5-a]pyrimidin-3-y l)amino]benzoate](/img/structure/B2720567.png)
![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide](/img/structure/B2720568.png)
![N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-phenylacetamide](/img/structure/B2720569.png)
![4-(Prop-2-enoylamino)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B2720570.png)